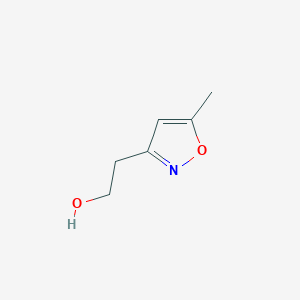

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18245232

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO2 |

|---|---|

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 2-(5-methyl-1,2-oxazol-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)7-9-5/h4,8H,2-3H2,1H3 |

| Standard InChI Key | CWJKXTPAXNVWNR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NO1)CCO |

Introduction

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a chemical compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound features a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted with a 5-methyl-1,2-oxazole moiety. The molecular formula of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is C6H11N2O, with a molecular weight of approximately 127.16 g/mol.

Synthesis Methods

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide or an equivalent reagent under basic conditions to facilitate the formation of the hydroxyl group at the desired position. Industrial-scale synthesis might employ continuous flow reactors to enhance efficiency and reduce by-product formation.

Synthesis Steps

-

Preparation of Precursors: Synthesize or obtain 5-methyl-1,2-oxazole and ethylene oxide.

-

Reaction Conditions: React the precursors under basic conditions with careful control of temperature and pH.

-

Purification: Isolate and purify the product using appropriate methods such as distillation or chromatography.

Biological Activities and Applications

Research indicates that compounds containing oxazole rings, like 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol, exhibit various biological activities, including antimicrobial and anticancer properties. The exact mechanism often involves interference with cellular processes or enzyme functions, making these compounds valuable in drug discovery.

Biological Activities Table

| Activity | Description |

|---|---|

| Antimicrobial | Potential to inhibit microbial growth |

| Anticancer | Potential to interfere with cancer cell proliferation |

| Drug Development | Acts as a scaffold for drug development due to its oxazole ring |

Chemical Reactions and Reactivity

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can undergo various chemical reactions typical of alcohols and heterocycles. Notable reactions include esterification, which can be facilitated under acidic conditions. The reactivity of this compound is influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Chemical Reactions Table

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acidic Conditions | Esters |

| Hydrolysis | Basic Conditions | Alcohols and Carboxylic Acids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume